molecular formula C14H10O5 B022590 Mesuaxanthone A CAS No. 3561-81-7

Mesuaxanthone A

Cat. No. B022590
CAS RN: 3561-81-7
M. Wt: 258.23 g/mol
InChI Key: IQIGECASJMDDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mesuaxanthone A is a naturally occurring xanthone compound isolated from the heartwood extracts of Mesua ferrea L.. It is one of the two yellow pigments, alongside mesuaxanthone B, discovered in this species, distinguished by its molecular structure as 1,5-dihydroxy-3-methoxy-xanthone. This compound has been synthesized, indicating the feasibility of laboratory production and study of its properties and reactions (Govindachari et al., 1967).

Synthesis Analysis

The synthesis of Mesuaxanthone A, like other xanthones, involves intricate organic reactions that can highlight recent techniques and strategies in organic synthesis. Recent advances in the synthesis of xanthones have focused on optimizing well-known procedures and developing new methodologies to access these compounds, which play a crucial role in medicinal chemistry due to their bioactivity (Resende et al., 2020).

Molecular Structure Analysis

Mesuaxanthone A's structure, characterized by its xanthone core, exhibits significant bioactivity, akin to other derivatives from the xanthone family. The core structure's reactivity and potential modifications through synthesis highlight the compound's chemical versatility. Studies on fungi, lichens, and bacteria-produced xanthones have emphasized the broad spectrum of biological activity these compounds possess, underlining the importance of their structural analysis (Masters & Bräse, 2012).

Chemical Reactions and Properties

Xanthones, including Mesuaxanthone A, are involved in a range of chemical reactions that underline their biological efficacy. For instance, the cytotoxic structure-activity relationships among xanthone derivatives have been studied, demonstrating the importance of specific structural features in their biological activities (Teh et al., 2013).

Scientific Research Applications

  • Anticancer Activity : Mesuaxanthone A has shown potential in combating cancer. Xanthones from Mesua daphnifolia and Garcinia nitida demonstrated anticancer activities against MDA-MB-231 human estrogen receptor-negative breast cancer cells (Ee, Lim, & Rahmat, 2005).

  • Anti-inflammatory and CNS Depressant Activities : Extracts containing Mesuaxanthone A from Calophyllum inophyllum and Mesua ferrea exhibited anti-inflammatory and central nervous system depressant activities in rats (Gopalakrishnan et al., 1980).

  • Antioxidant Properties : Research indicates that Mesuaxanthone A can protect Sertoli cells in mice treated with 2-Methoxyethanol by decreasing malondialdehyde (MDA) and increasing superoxide dismutase (SOD) expression, showcasing its antioxidant properties (Ernawati, Inayah, & Sudjarwo, 2021). Additionally, it was found to be a potent antioxidant against 2-methoxyethanol-induced cardiac toxicity in mice, increasing SOD and glutathione peroxidase (GPx) expression while inhibiting lactate dehydrogenase (LDH), creatine kinase-MB (CK-MB), and MDA (Ernawati, I’tishom, & Sudjarwo, 2019).

  • Antibacterial, Antioxidant, and Cytotoxic Activities : Mesuaxanthones, including Mesuaxanthone A, have shown antibacterial, antioxidant, and cytotoxic activities, with inhibitory concentration 50% (IC50) values of 5.73, 5.93, and 8.94 g/mL, respectively (Chukaew et al., 2019).

  • Remarkable Anti-inflammatory Properties : Mesuaxanthones, including macluraxanthone, α-mangostin, and mesuarianone diacetate B, were found to have significant anti-inflammatory properties against RAW 264.7 cells (Teh, Ee, & Mah, 2017).

  • Identification and Isolation : Mesuaxanthone A was initially identified as a yellow pigment isolated from the heartwood extracts of Mesua ferrea L. (Govindachari et al., 1967).

  • Diverse Biological Activities : General studies on xanthones, including Mesuaxanthone A, highlight their diverse biological activities and potential uses as pharmacological tools in various fields (El‐Seedi et al., 2010).

Safety And Hazards

In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

1,5-dihydroxy-3-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-18-7-5-10(16)12-11(6-7)19-14-8(13(12)17)3-2-4-9(14)15/h2-6,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGECASJMDDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C2=O)C=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189084
Record name 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mesuaxanthone A

CAS RN

3561-81-7
Record name 1,5-Dihydroxy-3-methoxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3561-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Xanthen-9-one, 1,5-dihydroxy-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesuaxanthone A
Reactant of Route 2
Reactant of Route 2
Mesuaxanthone A
Reactant of Route 3
Reactant of Route 3
Mesuaxanthone A
Reactant of Route 4
Mesuaxanthone A
Reactant of Route 5
Mesuaxanthone A
Reactant of Route 6
Reactant of Route 6
Mesuaxanthone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.